molecular formula C19H22Cl2N2O3S B4107475 N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4107475
M. Wt: 429.4 g/mol
InChI Key: IAGRDVSVVDOGKL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with a unique structure that combines a butylphenyl group, a dichlorophenylsulfonyl group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the butylphenyl and dichlorophenylsulfonyl precursors, which are then reacted under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.

Scientific Research Applications

N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide include other sulfonyl-containing glycinamides and phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-4-5-14-6-9-16(10-7-14)22-19(24)13-23(2)27(25,26)18-12-15(20)8-11-17(18)21/h6-12H,3-5,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGRDVSVVDOGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
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